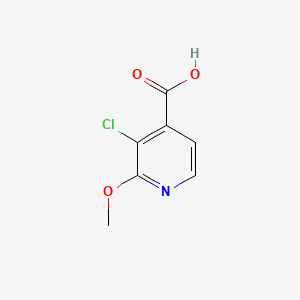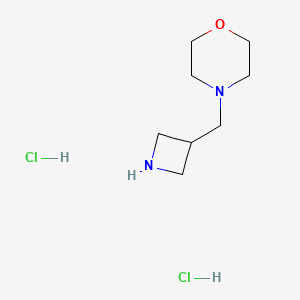
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chloro-5-fluoropyridin-2-YL)ethanone” is a chemical compound with the molecular formula C7H5ClFNO . It is a solid substance at room temperature . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The InChI code for “1-(3-Chloro-5-fluoropyridin-2-YL)ethanone” is 1S/C7H5ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(3-Chloro-5-fluoropyridin-2-YL)ethanone” is a solid at room temperature . It has a molecular weight of 173.57 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone: is utilized in pharmaceutical research as a building block for the synthesis of various drugs. Its incorporation into drug molecules can potentially enhance their pharmacokinetic properties, such as increased bioavailability or improved receptor binding . The compound’s halogenated structure makes it a valuable precursor in the development of novel therapeutic agents.
Material Science
In material science, this compound serves as a precursor for the synthesis of complex organic molecules that can be used in the creation of new materials. Its unique chemical structure allows for the development of polymers with specific characteristics, such as increased thermal stability or enhanced electrical conductivity .
Chemical Synthesis
This compound is a key intermediate in organic synthesis. It is particularly useful in the construction of fluorinated heterocyclic compounds, which are prevalent in a wide range of chemicals and pharmaceuticals due to their desirable properties, such as stability and reactivity .
Analytical Chemistry
In analytical chemistry, 1-(3-Chloro-5-fluoropyridin-2-YL)ethanone is used as a standard or reference compound. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate and reliable results in chemical analysis .
Life Sciences
The compound finds applications in life sciences research, particularly in the study of cell biology and biochemistry. It can be used to modify biochemical pathways, aiding in the understanding of cellular processes and the discovery of new biological targets .
Environmental Science
In environmental science, this chemical is used in the study of degradation processes and environmental fate of halogenated organic compounds. Its behavior in various environmental conditions provides insights into the persistence and breakdown of similar compounds in nature .
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral, which indicates it may be harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-(3-chloro-5-fluoropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWAPFTHWPGCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857409 |
Source


|
| Record name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone | |
CAS RN |
1256819-31-4 |
Source


|
| Record name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)


![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)


